2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide
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Overview
Description
2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
- Synthesis and Corrosion Inhibition : One study focused on the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives, including compounds similar to 2-(4-(isopropylsulfonyl)phenyl)-N-(isoxazol-4-yl)acetamide, as corrosion inhibitors. These compounds were tested for their efficiency in preventing steel corrosion in acidic and oil medium conditions. The findings suggested that these derivatives show promising corrosion inhibition efficiencies, highlighting their potential application in protecting metal surfaces against corrosion (Yıldırım & Cetin, 2008).
Antitumor Activities
- Antitumor Properties : Research into novel isoxazole compounds, including structures with similarities to the compound , has demonstrated significant antitumor activities. These compounds were synthesized through nucleophilic substitution and showed promising biological activity in preliminary tests (Hao-fei, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a member of the “metabolic” subfamily of nuclear receptors and plays a crucial role in regulating lipid metabolism .
Mode of Action
The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes involved in lipid metabolism, which can have profound effects on plasma lipids .
Biochemical Pathways
Upon activation of the FXR, a series of biochemical pathways related to lipid metabolism are affected . These include pathways involved in the regulation of cholesterol, bile acids, and triglycerides. The downstream effects of these changes can lead to a decrease in low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL), and an increase in high-density lipoprotein (HDL) .
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties are consistent with enabling once-daily dosing in humans . The compound’s bioavailability, or the extent and rate at which it reaches its site of action, is influenced by these ADME properties .
Result of Action
The activation of the FXR by the compound results in robust lipid modulating properties . Specifically, it lowers LDL and triglycerides while raising HDL in preclinical species . These changes in lipid levels can potentially lead to improved outcomes in conditions such as dyslipidemia and atherosclerosis .
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-10(2)21(18,19)13-5-3-11(4-6-13)7-14(17)16-12-8-15-20-9-12/h3-6,8-10H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUPAZLNOCEAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.